N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Description
N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C18H20FN3O4S2 and its molecular weight is 425.49. The purity is usually 95%.
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Scientific Research Applications
New Routes to Fluorinated Compounds
Research has shown that certain compounds, such as diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, offer a new pathway to vinyl fluorides, highlighting the versatility of sulfone derivatives in synthesizing fluorinated molecules. This methodology provides a facile route from a fluoromethyl phenyl sulfone precursor, emphasizing the importance of such compounds in the creation of fluorinated synthetic intermediates (McCarty et al., 1990).
Catalytic Asymmetric Synthesis
A significant application of sulfone and fluorine derivatives is demonstrated in the catalytic asymmetric addition to cyclic N-acyl-iminium, enabling access to sulfone-bearing contiguous quaternary stereocenters. This metal-free process showcases the compound's utility in synthesizing biorelevant molecules with high stereoselectivity, highlighting its potential in asymmetric synthesis and drug discovery (Bhosale et al., 2022).
Enantioselective Allylic Alkylation
The enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been achieved, leading to enantiopure fluorobis(phenylsulfonyl)methylated compounds. This method underscores the compound's role in generating monofluoro-methylated compounds, such as ibuprofen, with maintained optical purity, demonstrating its applicability in creating pharmacologically active substances (Liu et al., 2009).
Nucleophilic Fluoroalkylation
An efficient method for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes through nucleophilic fluoroalkylation has been developed. This technique enables the synthesis of alpha,alpha-difluoro-beta-ketosulfones and alpha-fluoro disulfones, showcasing the compound's utility in producing fluorinated organic molecules (Ni et al., 2009).
Structural and Supramolecular Studies
Structural analyses of nimesulidetriazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, have been conducted. These studies provide insights into the effect of substitution on supramolecular assembly, contributing to the understanding of molecular interactions and the design of new materials with specific properties (Dey et al., 2015).
Properties
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S2/c1-3-28(25,26)22-18(14-4-8-15(19)9-5-14)12-17(20-22)13-6-10-16(11-7-13)21-27(2,23)24/h4-11,18,21H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMCEWLHWSVUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.